1-Naphthyl phosphate monosodium salt monohydrate
Overview
Description
1-Naphthyl phosphate monosodium salt monohydrate is a chemical compound with the molecular formula C10H7OP(O)(OH)(ONa)·H2O and a molecular weight of 264.15 g/mol . It is commonly used as a substrate for phosphatases in biochemical assays, particularly for the determination of prostatic acid phosphatase activity .
Mechanism of Action
Target of Action
The primary target of 1-Naphthyl phosphate monosodium salt monohydrate is phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from a protein molecule, a process known as dephosphorylation. This action plays a crucial role in cellular functions such as cell growth, cell signaling, and regulation of metabolic pathways.
Mode of Action
This compound acts as a non-specific phosphatase inhibitor . It inhibits acid, alkaline, and protein phosphatases . By inhibiting these enzymes, the compound prevents the dephosphorylation process, thereby affecting the normal functioning of the cell.
Biochemical Pathways
The compound’s inhibition of phosphatases affects various biochemical pathways. Phosphatases play a key role in many cellular processes, including signal transduction pathways, cell cycle regulation, and metabolic pathways. By inhibiting phosphatases, this compound can disrupt these pathways, leading to changes in cell behavior and function .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. The compound’s impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The inhibition of phosphatases by this compound can lead to a variety of cellular effects. For example, it can disrupt signal transduction pathways, leading to altered cell behavior. It can also affect cell cycle regulation, potentially leading to changes in cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , suggesting that humidity could affect its stability. Additionally, it should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . The compound is also incompatible with strong oxidizing agents , indicating that it could be unstable in oxidative environments.
Biochemical Analysis
Biochemical Properties
1-Naphthyl phosphate monosodium salt monohydrate interacts with various enzymes and proteins, particularly phosphatases . It acts as a non-specific phosphatase inhibitor, inhibiting acid, alkaline, and protein phosphatases . The nature of these interactions involves the hydrolysis of the compound, releasing 1-naphthol .
Cellular Effects
The compound influences cell function by acting as a substrate in the determination of prostatic acid phosphatase . This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically phosphatases . It acts as an inhibitor, affecting enzyme activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The compound is moisture sensitive, and it should be stored in a cool place with the container tightly closed in a dry and well-ventilated place .
Metabolic Pathways
This compound is involved in the metabolic pathways related to phosphatases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyl phosphate monosodium salt monohydrate typically involves the phosphorylation of 1-naphthol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl phosphate monosodium salt monohydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups .
Common Reagents and Conditions
Hydrolysis: Catalyzed by acid or alkaline phosphatases under aqueous conditions.
Substitution: Involves reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Hydrolysis: Produces 1-naphthol and inorganic phosphate.
Substitution: Yields various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthyl phosphate monosodium salt monohydrate is widely used in scientific research due to its role as a phosphatase substrate. Its applications include:
Biochemistry: Used in assays to measure phosphatase activity, particularly prostatic acid phosphatase
Molecular Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Utilized in diagnostic tests for prostate cancer by measuring prostatic acid phosphatase levels.
Industry: Applied in the development of bioanalytical methods for enzyme assays.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl phosphate sodium salt
- 1-Naphthyl phosphate disodium salt
- α-Naphthyl phosphate monosodium salt monohydrate
Uniqueness
1-Naphthyl phosphate monosodium salt monohydrate is unique due to its high specificity and efficiency as a phosphatase substrate. It is preferred for bioanalytical determinations of acid phosphatases, such as prostatic acid phosphatase, making it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
naphthalen-1-yl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXICDMQCQPQEW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7O4P-2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001705 | |
Record name | Naphthalen-1-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-89-7 | |
Record name | Naphthalen-1-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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